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molecular formula C5H8O2 B165787 Allyl acetate CAS No. 591-87-7

Allyl acetate

Cat. No. B165787
M. Wt: 100.12 g/mol
InChI Key: FWZUNOYOVVKUNF-UHFFFAOYSA-N
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Patent
US08338327B2

Procedure details

After uniformly diluting 14.0 ml of each of catalysts B and G-I obtained in Examples 2, 5 and 6 and Comparative Example 3 with 42.0 ml of silica carrier, it was packed into a reaction tube (SUS316 L, inner diameter: 25 mm). Gas with a gas composition of propylene:oxygen:acetic acid:water in a volume ratio of 29:6:7.1:19:38.9 was introduced at a space velocity of 2070 h−1 with a reaction temperature of 135° C. and a reaction pressure of 0.8 MPaG (gauge pressure), for reaction to obtain allyl acetate from propylene, oxygen and acetic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalysts B
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH3:3].[O:4]=[O:5].C[C:7]1[C:12]2[CH2:13][O:14][C:15](=[O:16])[C:11]=2C(O[C@@H]2O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]2O)=C(C/C=C(/CCC(O)=O)\C)C=1OC>C(O)(=O)C.O>[C:15]([O:14][CH2:13][CH:12]=[CH2:7])(=[O:16])[CH3:11].[CH2:1]=[CH:2][CH3:3].[O:4]=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C2=C1COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O)OC
Step Four
Name
catalysts B
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Examples 2, 5 and 6 and Comparative Example 3 with 42.0 ml of silica carrier, it
CUSTOM
Type
CUSTOM
Details
was packed into a reaction tube
CUSTOM
Type
CUSTOM
Details
for reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=C
Name
Type
product
Smiles
C=CC
Name
Type
product
Smiles
O=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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